A-1 Nipecotamide

Description

Significance of the Nipecotamide (B1220166) Scaffold in Modern Medicinal Chemistry Research

The nipecotamide scaffold, characterized by a carboxamide group at the 3-position of a piperidine (B6355638) ring, is derived from nipecotic acid. ontosight.ai This structural framework is of significant interest in medicinal chemistry due to its versatility and presence in compounds with high bioactivity. researchgate.net The piperidine moiety is a common feature in many biologically active compounds, and its strategic modification can influence properties such as receptor binding, selectivity, and pharmacokinetic profiles. ontosight.aiimpactfactor.org

The nipecotamide structure serves as a valuable building block for creating diverse derivatives. researchgate.net Researchers have explored these derivatives for a wide range of potential therapeutic applications, including the development of agents for neurological disorders by targeting GABA transporters, anticancer agents, and treatments for cardiovascular disease. ontosight.airesearchgate.net The ability to modify the scaffold at various positions allows for the fine-tuning of a molecule's properties to interact selectively with specific biological targets. impactfactor.org

Evolution of Research on Nipecotamide Derivatives

Research into nipecotamide derivatives has progressed significantly over time, moving from the investigation of simple esters to the rational design of complex, multi-functional molecules. researchgate.netmdpi.com Early studies focused on the potential of nipecotic acid derivatives as inhibitors of γ-aminobutyric acid (GABA) uptake, with implications for treating neurological conditions like epilepsy. ontosight.airesearchgate.netresearchgate.net

More recently, the scope of research has broadened considerably. Scientists have designed and synthesized nipecotamide-based compounds as selective inhibitors of coagulation enzymes, such as thrombin and factor Xa, for antithrombotic applications. mdpi.com Further evolution of this research has led to the development of dual-target inhibitors, for instance, compounds that act on both thrombin and cholinesterases, which are being investigated for their potential in treating complex conditions like Alzheimer's disease. mdpi.com The adaptability of the nipecotamide core has also been leveraged to create antagonists for integrin receptors, which play a role in processes like angiogenesis and osteoporosis. acsmedchem.org This ongoing research highlights the enduring importance of the nipecotamide scaffold in the discovery of novel therapeutic agents. researchgate.netx-mol.net

Structure

3D Structure

Properties

CAS No. |

10059-97-9 |

|---|---|

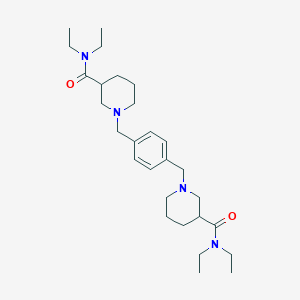

Molecular Formula |

C28H46N4O2 |

Molecular Weight |

470.7 g/mol |

IUPAC Name |

1-[[4-[[3-(diethylcarbamoyl)piperidin-1-yl]methyl]phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide |

InChI |

InChI=1S/C28H46N4O2/c1-5-31(6-2)27(33)25-11-9-17-29(21-25)19-23-13-15-24(16-14-23)20-30-18-10-12-26(22-30)28(34)32(7-3)8-4/h13-16,25-26H,5-12,17-22H2,1-4H3 |

InChI Key |

UYTJVLIRSXKFPI-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC |

Canonical SMILES |

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC |

Related CAS |

2128-88-3 (di-hydrobromide) |

Synonyms |

A-1 nipecotamide A-1C nipecotamide alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene, dihydrobromide alpha-alpha'-bis(3-(N-N-diethylcarbamoyl)piperidino)-p-xylene BDCPX GT-12 |

Origin of Product |

United States |

A 1 Nipecotamide: a Specific Derivative

A-1 Nipecotamide (B1220166) is the common name for the chemical compound α,α'-bis[3-(N,N-diethylcarbamoyl)piperidino]-p-xylene. nih.govnih.gov It is a dimeric derivative of N,N-diethylnipecotamide, where two nipecotamide units are linked by a p-xylene (B151628) group. It has been primarily investigated for its effects on platelet aggregation. nih.gov

The foundational component, nipecotamide (3-piperidinecarboxamide), is a simple amide derived from nipecotic acid. chemicalbook.com Its basic chemical properties provide a reference for the class.

Table 1: Chemical Properties of Nipecotamide (Parent Compound)

| Property | Value |

|---|---|

| IUPAC Name | 3-piperidinecarboxamide |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol |

| Melting Point | 102-108°C |

| Boiling Point | 311.7°C at 760 mmHg |

| Physical Form | Yellow Crystalline Powder |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comsigmaaldrich.comthermofisher.inlookchem.comchemeo.com

Synthesis and Stereochemistry of A 1 Nipecotamide

The synthesis of A-1 Nipecotamide (B1220166) and its stereoisomers has been documented in scientific literature. nih.gov The process involves several steps, beginning with the resolution of racemic ethyl nipecotate. nih.govresearchgate.net

The synthesis pathway generally includes:

Resolution of Racemic Ethyl Nipecotate : The racemic mixture is separated into its (R) and (S) enantiomers using diastereomeric salt formation with chiral acids, such as D- and L-tartaric acid. nih.gov

Hydrolysis : The separated enantiomeric esters are hydrolyzed to yield the corresponding (R)- and (S)-nipecotic acids. nih.gov

Amidation : The enantiopure nipecotic acids are converted to their N,N-diethylamide derivatives, (R)- and (S)-N,N-diethylnipecotamide, through a process that may involve protection of the piperidine (B6355638) nitrogen, reaction with diethylamine, and subsequent deprotection. nih.gov

Condensation : The final step involves the condensation of the (R)- or (S)-N,N-diethylnipecotamide with α,α'-dibromo-p-xylene to form the dimeric A-1 nipecotamide stereoisomers. nih.gov

This synthetic approach allows for the creation of specific stereoisomers of this compound. The coupling of two chiral nipecotamide units results in three possible stereoisomers. nih.gov

Table 2: Stereoisomers of this compound

| Isomer | Configuration | Description |

|---|---|---|

| A-1A | (R,R) | Formed from two (R)-N,N-diethylnipecotamide units. |

| A-1B | (S,S) | Formed from two (S)-N,N-diethylnipecotamide units. |

| A-1c | (R,S) meso | A meso compound formed from one (R) and one (S) unit. This isomer is achiral due to an internal plane of symmetry. |

Assignments based on stereospecific synthesis and confirmed by X-ray crystallography. nih.gov

Computational Chemistry and Theoretical Modeling of A 1 Nipecotamide

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the electronic nature of A-1 Nipecotamide (B1220166), forming the basis for understanding its stability, reactivity, and spectroscopic properties.

The electronic structure of nipecotamide has been effectively studied using both Density Functional Theory (DFT) and ab initio methods. nih.gov These calculations are crucial for determining the optimized molecular geometries and understanding the stability of different conformers. For nipecotamide, DFT calculations, particularly using the B3LYP functional with the 6-311++G(d,p) basis set, have been employed to identify its most stable conformers. yok.gov.tryok.gov.tr Research has identified the 'N-1' form as the most stable conformer of nipecotamide. yok.gov.tryok.gov.tr

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), have also been used to investigate related nipecotic acid derivatives, providing comparative energy values for different conformers. researchgate.net These methods, including Restricted Hartree-Fock (RHF), allow for a detailed analysis of vibrational characteristics and atomic charges, offering a comprehensive picture of the molecule's electronic landscape. nih.gov The choice of method and basis set is critical for achieving accuracy in these theoretical predictions.

| Compound | Computational Method | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| Nipecotamide | DFT (B3LYP) | 6-311++G(d,p) | Determination of the most stable conformer (N-1 form) and vibrational frequencies. | yok.gov.tryok.gov.trresearchgate.net |

| Nicotinamide (B372718) | DFT / RHF | Not Specified | Analysis of molecular geometries, stabilities, and vibrational characteristics of conformers. | nih.gov |

| Nipecotic Acid Derivatives | Ab initio (MP2) | 6-31G* | Calculation of conformer energy differences. | researchgate.net |

A primary output of quantum chemical calculations is the prediction of molecular energies and the characteristics of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. ijarset.com A smaller gap suggests higher reactivity.

For nipecotamide derivatives, calculations have determined the energy differences between various conformers (e.g., cis and gauche), revealing how stability is influenced by factors like solvent effects. researchgate.net For instance, the energy difference (Ecis − Eg) for a nipecotamide-related structure was calculated to be 2.3 kcal mol−1 in the vapor phase, which changes significantly in solvents like CCl4 and DMSO. researchgate.net The energies of HOMO and LUMO are directly related to the ionization potential and electron affinity, respectively, which dictate the molecule's ability to donate or accept electrons. ijarset.com This information is fundamental for predicting how A-1 Nipecotamide might interact with biological targets.

| Phase/Solvent | Energy Difference (Ecis - Egauche) | Reference |

|---|---|---|

| Vapour Phase (ab initio) | 2.3 kcal mol-1 | researchgate.net |

| Carbon Tetrachloride (CCl4) | 0.87 kcal mol-1 | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | -1.29 kcal mol-1 | researchgate.net |

Molecular Dynamics Simulations in Chemical System Analysis

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD provides a dynamic view of a molecule's behavior, including conformational changes and interactions with its environment, such as a solvent or a biological macromolecule. wikipedia.orgebsco.com

For systems involving nicotinamide, a closely related compound, MD simulations have been used to investigate processes like ligand binding and unbinding from enzymes and penetration through lipid bilayers. nih.govnih.gov These simulations can reveal the pathways of interaction and the key residues involved in binding. nih.gov For this compound, MD simulations would be invaluable for understanding its flexibility, conformational landscape, and how it behaves in a biological environment, providing insights that are complementary to the static picture offered by quantum chemical calculations.

Molecular Docking and Binding Affinity Predictions for this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). gardp.org This is followed by scoring functions that estimate the binding affinity, often expressed in kcal/mol. ijpsonline.com The prediction of protein-ligand binding affinity is a crucial step in drug discovery. nih.gov

Docking studies on nicotinamide derivatives have been performed to evaluate their interaction with various protein targets. ijpsonline.comrdd.edu.iquobaghdad.edu.iq For example, a fenofibrate-nicotinamide cocrystal showed a binding energy of -9.3 kcal/mol with the PPAR-α receptor, which was stronger than the parent drug alone (-8.5 kcal/mol), indicating a higher binding affinity. ijpsonline.com Similarly, certain N-phenyl piperazine (B1678402) derivatives showed binding energies as low as -8.49 kcal/mol with the α-amylase enzyme. biomedpharmajournal.org For this compound, molecular docking could be used to screen potential biological targets and predict its binding affinity, thereby identifying its most promising therapeutic applications.

| Compound/Derivative | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Fenofibrate-Nicotinamide Cocrystal | PPAR-α | -9.3 | ijpsonline.com |

| Fenofibrate (alone) | PPAR-α | -8.5 | ijpsonline.com |

| N-phenyl Piperazine Derivative (P22) | α-amylase | -8.49 | biomedpharmajournal.org |

| N-phenyl Piperazine Derivative (P6) | α-amylase | -8.44 | biomedpharmajournal.org |

| N-phenyl Piperazine Derivative (P7) | α-amylase | -8.37 | biomedpharmajournal.org |

Ligand-Based and Structure-Based Drug Design Principles

The computational data generated for this compound can be leveraged in two primary drug design strategies: ligand-based and structure-based design.

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, which is often determined through techniques like X-ray crystallography or cryo-EM. drugdiscoverynews.comnih.gov Using this structure, drug candidates are designed or screened to fit precisely into the target's binding site, optimizing interactions to achieve high affinity and selectivity. gardp.orgdrugdiscoverynews.com Molecular docking is a cornerstone of SBDD.

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. nih.gov This approach uses the knowledge of molecules that are known to interact with the target (ligands) to develop a model, such as a pharmacophore, that defines the key structural features required for biological activity. gardp.orgmdpi.com This model is then used to design new molecules or screen databases for compounds with the desired features. The calculated properties of this compound, such as its shape, charge distribution, and orbital energies, are critical inputs for both SBDD and LBDD workflows.

Computer-Assisted Synthesis Design for Heterocyclic Compounds

Computer-assisted synthesis design (CASD) utilizes specialized software to devise efficient synthetic routes for target molecules. For heterocyclic compounds like this compound, these tools are particularly valuable due to the vast number of potential synthetic methods. clockss.org The primary strategy employed by CASD programs is retrosynthesis, where the target molecule is systematically broken down into simpler, commercially available precursors. clockss.orgjournalspress.com

Software systems like WODCA (Workbench for the Organization of Data for Chemical Applications), SciFinder, and Reaxys incorporate large databases of chemical reactions and apply strategic rules to generate and evaluate potential synthesis trees. clockss.orgjournalspress.com Recent advances also incorporate machine learning and AI to predict reaction outcomes and optimize synthetic routes, aiming to reduce the time and resources required for experimental work. nd.edupku.edu.cn These computational approaches can propose novel and efficient pathways for the synthesis of this compound.

Application of Machine Learning and Artificial Intelligence in Structure-Activity Relationship Prediction

Machine learning (ML) and artificial intelligence (AI) have become indispensable tools in modern drug discovery for predicting the biological activity of chemical compounds based on their structural features. researchgate.net These computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are used to build mathematical models that correlate molecular structures with activities like target inhibition or pharmacokinetic properties. nih.govjocpr.comneovarsity.org By integrating advanced algorithms, ML-based QSAR models can efficiently screen large virtual libraries, prioritize compounds for synthesis, and accelerate the drug development process. rsc.orgpreprints.orgnih.gov

In the context of nipecotamide derivatives, a notable application of machine learning is the use of the Multi-fingerprint Similarity Search aLgorithm (MuSSeL), an in-house developed web server. mdpi.com This platform was employed to virtually screen a library of previously synthesized nipecotamide-based thrombin and factor Xa (fXa) inhibitors to identify other clinically relevant targets. mdpi.com The algorithm successfully predicted that the N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide derivative, referred to as compound 1 , would be a binder for cholinesterase (ChE) isoforms with inhibition potency in the low-to-submicromolar range. mdpi.com This prediction was later confirmed experimentally, validating the utility of the ML-based approach. mdpi.com

Following this computational prediction, a series of 30 analogs of compound 1 were synthesized and assayed to build a comprehensive Structure-Activity Relationship (SAR) profile. mdpi.com The findings from this investigation highlight key structural determinants for activity. For instance, the replacement of a flexible OCH₂CH₂ linker with a more rigid CH₂CH₂ group resulted in less effective inhibitors. mdpi.com Conversely, derivatives 7–12 demonstrated selective and similar inhibition of Acetylcholinesterase (AChE). mdpi.com

Table 1: Structure-Activity Relationship (SAR) of Selected Nipecotamide Derivatives mdpi.com

| Compound | Modification from Lead (Cmpd 1) | Observed Activity/Potency |

|---|---|---|

| Compound 2 | Reversal of oxymethylene bridge (OCH₂ to CH₂O) | 3-fold decrease in AChE inhibition potency |

| Compounds 6 & 7 | Elongation of linker (to OCH₂CH₂) | Less effective inhibition; Cmpd 7 showed moderate AChE inhibition and selectivity against fXa |

| Compound 8 | Replacement of linker (with CH₂CH₂) | Less effective inhibitor |

| Compounds 9-12 | Variations on the N-aryl substituent | Showed quite similar and selective AChE inhibition |

These QSAR studies, enhanced by machine learning, not only confirm the relationship between a molecule's structure and its function but also provide predictive models to guide the design of new compounds with improved therapeutic profiles. nih.govopenbioinformaticsjournal.com

Theoretical Modeling of Association Complexes

Theoretical modeling is crucial for understanding how a ligand, such as a nipecotamide derivative, binds to its biological target to form a stable association complex. sathyabama.ac.in Methods like molecular docking are frequently used to predict the preferred orientation of a ligand within a protein's active site and to characterize the non-covalent interactions that stabilize the complex, such as hydrogen bonds and π–π stacking. mdpi.com

A computational docking study was performed to elucidate the molecular determinants responsible for the multi-target activity of nipecotamide derivatives. mdpi.com The top-scored docking pose for compound 1 was analyzed in complex with both acetylcholinesterase (AChE) and thrombin. mdpi.com The modeling revealed key interactions within the active sites, showing that the ligand establishes specific hydrogen bonds and π–π interactions with catalytic triad (B1167595) residues of the enzymes. mdpi.com

Furthermore, theoretical studies on nipecotamide and related structures have utilized Density Functional Theory (DFT) calculations to characterize conformers, energies, and vibrational spectra. researchgate.net Such calculations can be used to optimize the geometry of association complexes, for example, by modeling the hydrogen bond networks between molecules. researchgate.net In one study, two models of 2:1 complexes involving a nipecotamide-related structure were optimized at the B3LYP/6-311G(d,p) level of theory to predict the most energetically stable structure, highlighting the importance of O–H⋯N and N–H⋯O hydrogen bonds. researchgate.net

The formation of such complexes is also central to the physicochemical properties of these compounds. Mechanistic studies on the hydrotropic solubilization of drugs by nicotinamide, a related molecule, show that complexation is a key mechanism. jst.go.jp The stability constants for complex formation (K1:1 and K1:2) can be determined, and from these, thermodynamic parameters are estimated. jst.go.jp For the interaction between nifedipine (B1678770) and nicotinamide, the enthalpy change values suggested that forces other than hydrogen bonding contribute significantly to the complexation. jst.go.jp This principle of forming 1:1 and 1:2 complexes is a fundamental aspect of how these molecules associate. researchgate.netresearchgate.net

Table 2: Computational Modeling of Nipecotamide Derivative Association Complexes

| Modeling Technique | System Studied | Key Findings | Reference |

|---|---|---|---|

| Molecular Docking | Compound 1 with AChE and Thrombin | Identified key π–π and cation-π interactions and hydrogen bonds with active site residues. | mdpi.com |

| DFT (B3LYP/6-311G(d,p)) | 2:1 complexes of a nipecotamide-related structure | Predicted the most energetically stable structures based on O–H⋯N, O–H⋯O, and N–H⋯O hydrogen bonds. | researchgate.net |

| Phase Solubility Analysis | Nifedipine with Nipecotamide and other hydrotropes | Determined stability constants (K1:1, K1:2) and thermodynamic parameters for complex formation. Found ligand hydrophobicity to be a significant contributor. | jst.go.jp |

These theoretical models provide a powerful framework for rationalizing the observed activities of nipecotamide derivatives and for designing new molecules with optimized binding affinity and specificity for their intended biological targets. mdpi.com

Molecular Mechanism of Action and Pharmacological Target Elucidation of A 1 Nipecotamide

Identification and Characterization of G-Protein Coupled Receptors (GPCRs) as Primary Targets

G-Protein Coupled Receptors (GPCRs) represent a significant family of drug targets. researchgate.netresearchgate.net Research into the antithrombotic properties of nipecotamides has identified a GPCR as a likely target for A-1 Nipecotamide's activity. Studies on human platelets suggest that A-1 Nipecotamide (B1220166) acts at the Platelet-Activating Factor (PAF) receptor, which is a well-characterized GPCR.

| Target Receptor | Compound | Interaction Type | Affinity (Ki) |

| Platelet-Activating Factor (PAF) Receptor | A-1C (isomer of this compound) | Competitive Inhibition | 19.28 µM |

GABA Transporter (GAT) Inhibition Mechanisms

The nipecotamide chemical structure is derived from nipecotic acid, a potent inhibitor of the γ-aminobutyric acid (GABA) transporter (GAT). ebi.ac.uknih.gov This has led to the successful development of GAT-1 inhibiting drugs, such as tiagabine, for the treatment of epilepsy based on the nipecotic acid scaffold. ebi.ac.uknih.gov

However, despite the shared chemical core, there is no scientific evidence in the available literature to indicate that this compound specifically functions as a GABA Transporter (GAT) inhibitor. The pharmacological profile of this compound appears to be directed toward different targets, primarily related to its antiplatelet effects. Conjugation of nipecotic acid or its amide to other molecules, such as valproic acid, has been shown in some cases to yield inactive entities, demonstrating that not all derivatives of nipecotic acid retain GAT inhibitory activity.

Given the lack of evidence for this compound acting as a GAT inhibitor, there is no available data detailing its specific interactions with any GAT subtypes, including GAT1, GAT2, GAT3, or BGT-1. Research on other nipecotic acid derivatives has shown that high potency and selectivity for GAT-1 can be achieved through specific structural modifications, such as the addition of N-arylalkynyl or biaryl substituents, which are structurally distinct from this compound. acs.org

Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, altering the protein's activity. researchgate.netnih.gov A recent development in the pharmacology of GATs was the discovery of the first allosteric modulators of GAT1. researchgate.netnih.govnih.gov These novel compounds were identified among 5-substituted nipecotic acid derivatives, a different structural class than the N-substituted this compound. researchgate.netnih.govnih.gov There are no reports or research findings to suggest that this compound functions as an allosteric modulator of GAT activity.

Modulation of Enzyme Activity (General)

This compound has been shown to directly modulate the activity of specific enzymes involved in platelet signaling pathways. A key finding is its ability to elevate the levels of cyclic adenosine (B11128) monophosphate (cAMP) in human platelets. This increase in cAMP is not achieved by inhibiting cAMP-phosphodiesterase (PDE), the enzyme that degrades cAMP. Instead, this compound stimulates the activity of adenylyl cyclase (AC), the enzyme responsible for synthesizing cAMP. It has been shown to enhance the prostaglandin (B15479496) E1-stimulated activity of adenylyl cyclase.

Furthermore, this compound inhibits the phosphorylation of certain proteins. Specifically, it was found to inhibit the collagen-induced phosphorylation of 20 kDa and 47 kDa proteins in human platelets. This inhibition of protein phosphorylation, coupled with the stimulation of adenylyl cyclase, is considered a significant aspect of its mechanism of action.

| Enzyme/Process | Effect of this compound | Mechanism |

| Adenylyl Cyclase (AC) | Stimulation | Direct or indirect activation |

| cAMP-Phosphodiesterase (PDE) | No Inhibition | Does not block cAMP degradation |

| Protein Phosphorylation | Inhibition | Prevents phosphorylation of 20 kDa & 47 kDa proteins |

Interaction with Other Identified Molecular Targets

The monoamine transporters—DAT, SERT, and NET—are critical targets for many centrally-acting drugs. acs.org A review of the scientific literature reveals no studies that have investigated or identified any direct interaction between this compound and the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), or the norepinephrine (B1679862) transporter (NET). While other derivatives of nipecotamide have been synthesized and tested as ligands for these transporters, showing some preferential inhibition of NET in certain cases, no such data exists for this compound. Its known pharmacological actions are focused on peripheral platelet activity rather than central monoamine reuptake.

Cholinesterase Isoforms (e.g., Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE))

Research into the isonipecotamide-based compound, N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide (referred to as compound 1 in foundational studies), has revealed its activity as a dual inhibitor of both thrombin and cholinesterase isoforms. nih.gov The inhibitory potential of this compound against electric eel acetylcholinesterase (eeAChE) and equine serum butyrylcholinesterase (eqBChE) was evaluated using the Ellman colorimetric assay. nih.gov

The findings demonstrated that the compound exhibits a strong and selective inhibition of acetylcholinesterase. nih.gov The experimental inhibition constant (Ki) against eeAChE was determined to be 58.0 nM, an activity level comparable to that of the established Alzheimer's disease medication, donepezil. nih.gov In contrast, its inhibitory activity against eqBChE was significantly lower, with a Ki value of 6.95 µM, indicating a high degree of selectivity for AChE. nih.gov

Kinetic studies were performed to understand the mechanism of AChE inhibition. By analyzing Lineweaver-Burk plots with varying substrate concentrations, it was determined that the binding of the compound to AChE affects both the maximum velocity (Vmax) and the Michaelis constant (KM). nih.gov This pattern is characteristic of a noncompetitive/mixed-type inhibition mechanism. nih.gov Molecular docking simulations suggest that the compound's isonipecotamide (B28982) moiety's carbonyl group may form a hydrogen bond with the Tyr121 residue, while its meta-fluorine substituted benzyloxy group faces the Trp279 residue at the peripheral anionic site (PAS) of the enzyme. nih.gov

Table 1: Inhibitory Activity of N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide against Cholinesterase Isoforms

This table is interactive. You can sort and filter the data.

| Target Enzyme | Source | Inhibition Constant (Ki) | Inhibition Type |

| Acetylcholinesterase (AChE) | Electric Eel (ee) | 58.0 nM nih.gov | Noncompetitive/Mixed nih.gov |

| Butyrylcholinesterase (BChE) | Equine Serum (eq) | 6.95 µM nih.gov | Not specified |

Lipoxygenase (LOX)

Based on a review of the available scientific literature, there is no specific information regarding the direct inhibitory activity or interaction of N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide with lipoxygenase (LOX) enzymes. While nipecotamide derivatives have been explored for various biological activities, data on LOX inhibition for this particular compound is not present in the reviewed sources. nih.gov

Coagulation Factors (e.g., Thrombin (thr), Factor Xa (fXa))

The compound N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide was initially developed within a class of (iso)nipecotamide derivatives designed as selective inhibitors of coagulation factors, particularly thrombin (thr) and Factor Xa (fXa). nih.gov Experimental evaluation confirmed that the compound is a potent thrombin inhibitor, exhibiting a Ki value of 6 nM against bovine thrombin. nih.gov This potency is equivalent to that of the direct thrombin inhibitor, dabigatran. nih.gov

Docking studies predict that the compound interacts with key residues in thrombin's active site. The pyridine (B92270) ring is suggested to form a hydrogen bond with residue Asp189 in the S1 pocket, while the isonipecotamide's aromatic ring may establish π–π contacts with His57 and Tyr60A. nih.gov The meta-fluorine benzyloxy group is predicted to make π–π contacts with Trp215 in the S3 pocket. nih.gov

While being a potent thrombin inhibitor, the compound showed negligible activity against human recombinant Factor Xa, with a Ki value greater than 10 µM, highlighting its selectivity for thrombin over fXa. nih.gov

Table 2: Inhibitory Activity of N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide against Coagulation Factors

This table is interactive. You can sort and filter the data.

| Target Enzyme | Source | Inhibition Constant (Ki) |

| Thrombin (thr) | Bovine | 6.0 nM nih.gov |

| Factor Xa (fXa) | Human Recombinant | > 10 µM nih.gov |

Transient Receptor Potential Vanilloid 1 (TRPV1)

A review of the scientific literature did not yield specific data on the interaction between N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Investigation of Biochemical Pathway Modulation (e.g., NAD+ biosynthesis, energetic pathways)

Based on the available scientific literature, there are no specific studies detailing the modulation of biochemical pathways, such as Nicotinamide (B372718) Adenine Dinucleotide (NAD+) biosynthesis or other energetic pathways, by N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide.

Enzyme Kinetics and Inhibition Studies of A 1 Nipecotamide

Characterization of Reversible Inhibition Types

Reversible inhibitors bind to enzymes through noncovalent interactions, and their effects can be reversed. sigmaaldrich.com There are several distinct types of reversible inhibition, including competitive, noncompetitive, and uncompetitive, each with a unique mechanism of action and corresponding kinetic signature. ucl.ac.uklongdom.org

In competitive inhibition, the inhibitor molecule bears a structural resemblance to the natural substrate and competes for binding at the enzyme's active site. wikipedia.orgalliedacademies.org The inhibitor can only bind to the free enzyme, not the enzyme-substrate (ES) complex. cmu.edu This competition increases the apparent Michaelis constant (K_m), meaning a higher substrate concentration is needed to achieve half of the maximum velocity (V_max). wikipedia.org However, the V_max itself remains unchanged, as the inhibition can be overcome by sufficiently high concentrations of the substrate. wikipedia.org

Research on nipecotamides, the class of compounds to which A-1 Nipecotamide (B1220166) belongs, has demonstrated this inhibitory mechanism. In a study on the inhibition of platelet-activating factor (PAF)-induced human platelet aggregation, a typical nipecotamide, designated A-1C, was shown to act as a competitive inhibitor. nih.gov The analysis of its effect on the PAF receptor indicated competitive binding. nih.gov Similarly, nipecotamide itself has been identified as a moderately active competitive inhibitor of the enzyme nicotinamidase. acs.orgnih.gov This mode of action suggests that these compounds bind to the active site of their target enzymes, preventing the binding of the natural substrates.

Noncompetitive inhibition occurs when an inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. libretexts.orgnih.gov The inhibitor can bind to both the free enzyme and the enzyme-substrate (ES) complex with equal affinity. medlifemastery.com This binding event reduces the catalytic efficiency of the enzyme without affecting substrate binding. nih.gov Consequently, noncompetitive inhibition leads to a decrease in the V_max of the reaction, but the K_m remains unchanged. khanacademy.org Unlike competitive inhibition, the effects of a noncompetitive inhibitor cannot be surmounted by increasing the substrate concentration. sigmaaldrich.com

While direct studies characterizing A-1 Nipecotamide as a noncompetitive inhibitor are not prevalent, studies on structurally related compounds provide insight. For instance, certain isonipecotamide (B28982) derivatives have been shown to exhibit noncompetitive or mixed-type inhibition towards enzymes like cholinesterase. mdpi.com This suggests that while this compound and its close analogs often act as competitive inhibitors, modifications to the core structure can result in different inhibitory mechanisms, such as binding to an allosteric site. mdpi.com

Uncompetitive inhibition is a less common mechanism where the inhibitor binds exclusively to the enzyme-substrate (ES) complex, not to the free enzyme. longdom.orgnumberanalytics.com This binding forms an inactive enzyme-substrate-inhibitor (ESI) complex. numberanalytics.com This mechanism leads to a decrease in both the V_max and the apparent K_m. numberanalytics.com The reduction in K_m indicates an apparent increase in the enzyme's affinity for the substrate, as the inhibitor stabilizes the ES complex. numberanalytics.com

There is currently a lack of specific research findings identifying this compound as an uncompetitive inhibitor. This type of inhibition is generally rare. taylorandfrancis.com For this compound to act as an uncompetitive inhibitor, it would need to bind to a conformational site on the target enzyme that is only formed after the substrate has already bound.

Determination of Inhibition Constants (K_i)

The inhibition constant, K_i, is a quantitative measure of an inhibitor's potency. ucl.ac.uk It represents the concentration of the inhibitor required to produce half-maximum inhibition and reflects the binding affinity of the inhibitor for the enzyme. ucl.ac.ukpharmacologycanada.org A smaller K_i value signifies greater binding affinity and, therefore, a more potent inhibitor. ebmconsult.com

In the context of competitive inhibition, the K_i can be determined from the inhibitor concentration that doubles the apparent K_m of the enzyme. For nipecotamide derivatives, K_i values have been experimentally determined. For the competitive inhibition of the PAF receptor by the nipecotamide A-1C, a K_i value of 19.28 µM was reported. nih.gov In another study, various isonipecotamide derivatives were evaluated as inhibitors of thrombin and cholinesterases, with K_i values reported in the nanomolar to micromolar range, highlighting the potent inhibitory activity of this class of compounds. nih.gov For example, one derivative showed a K_i of 58 nM against acetylcholinesterase. nih.gov

| Compound/Class | Target Enzyme/Receptor | Inhibition Type | K_i Value |

| Nipecotamide A-1C | PAF Receptor | Competitive | 19.28 µM nih.gov |

| Isonipecotamide Derivative 1 | Acetylcholinesterase (eeAChE) | Noncompetitive/Mixed | 58 nM mdpi.comnih.gov |

| Isonipecotamide Derivative 1 | Thrombin (thr) | Competitive | 6 nM nih.gov |

| Nipecotamide | Nicotinamidase | Competitive | Moderate Inhibitor |

Steady-State Kinetic Analysis and Rate Equation Derivations

Steady-state kinetic analysis is a fundamental approach to understanding enzyme mechanisms. europa.euresearchgate.net It assumes that the concentration of the enzyme-substrate complex remains constant over the course of the measurement. researchgate.net The Michaelis-Menten equation is the cornerstone of this analysis, describing the relationship between the initial reaction velocity (v₀), substrate concentration ([S]), V_max, and K_m.

Michaelis-Menten Equation: v₀ = (V_max * [S]) / (K_m + [S])

When an inhibitor is present, this equation must be modified to account for the inhibitor's effect on the kinetic parameters. The specific form of the rate equation depends on the type of inhibition. libretexts.org

For Competitive Inhibition: The inhibitor increases the apparent K_m. v₀ = (V_max * [S]) / (K_m * (1 + [I]/K_i) + [S]) Here, [I] is the inhibitor concentration, and K_i is the inhibition constant.

For Noncompetitive Inhibition: The inhibitor decreases the apparent V_max. v₀ = (V_max / (1 + [I]/K_i)) * [S] / (K_m + [S])

For Uncompetitive Inhibition: The inhibitor decreases both the apparent V_max and the apparent K_m. v₀ = (V_max / (1 + [I]/K_iu)) * [S] / ((K_m / (1 + [I]/K_iu)) + [S]) Where K_iu is the uncompetitive inhibition constant.

These equations are crucial for analyzing raw kinetic data to determine the specific mechanism of inhibition and to calculate the K_i value for an inhibitor like this compound. mhmedical.com

Graphical Analysis of Enzyme Inhibition Data (e.g., Lineweaver-Burk Plots, Dixon Plots)

Graphical methods are essential for visualizing enzyme kinetic data and diagnosing the type of inhibition. khanacademy.org2minutemedicine.com

Lineweaver-Burk Plot: This plot, also known as a double reciprocal plot, linearizes the Michaelis-Menten equation by plotting 1/v₀ versus 1/[S]. wikipedia.orgmedschoolcoach.com

Lineweaver-Burk Equation: 1/v₀ = (K_m / V_max) * (1/[S]) + 1/V_max

This plot is highly effective for distinguishing between different types of reversible inhibition based on the pattern of the lines obtained at various inhibitor concentrations. libretexts.org

Competitive Inhibition: Lines intersect on the y-axis (1/V_max). libretexts.org

Noncompetitive Inhibition: Lines intersect on the x-axis (-1/K_m). khanacademy.org

Uncompetitive Inhibition: Lines are parallel. khanacademy.orgnumberanalytics.com

A study of an isonipecotamide derivative's inhibitory effect on acetylcholinesterase utilized Lineweaver-Burk plots to determine a noncompetitive/mixed-type inhibition mechanism, as the plots showed changes in both the V_max and K_m values. mdpi.com Similarly, the competitive inhibition by nipecotamide A-1C was confirmed using double reciprocal plots, which would show lines intersecting at the y-axis. nih.gov

Dixon Plot: This is another graphical method used to determine the K_i for an inhibitor. researchgate.netnih.gov In this plot, the reciprocal of the reaction velocity (1/v₀) is plotted against the inhibitor concentration ([I]) at different fixed substrate concentrations. researchgate.net For competitive inhibition, the lines will intersect at a point where the x-coordinate is equal to -K_i. researchgate.net This method provides a direct graphical estimation of the inhibition constant. ucl.ac.ukresearchgate.net

Structure Activity Relationship Sar Investigations of A 1 Nipecotamide Analogues

Influence of Substituent Modifications on Molecular Interactions and Biological Activity

Research into nipecotic acid derivatives, the core of A-1 Nipecotamide (B1220166), has shown that attaching different aromatic groups can enhance both physical properties like lipophilicity and the biological activity of the resulting compound. nih.govresearchgate.net For instance, in a series of anilides and phenyl esters of nipecotic acid, derivatives with substituents at the para position of the phenyl ring were found to be considerably more active than those with meta-substituted ones. researchgate.net This suggests that the position of the substituent plays a critical role in the molecule's interaction with its biological target.

Furthermore, the type of substituent is also a determining factor. In one study, amides were generally found to be about twice as active as the corresponding esters, indicating that the nature of the linkage between the nipecotic acid core and the substituent group is vital for activity. researchgate.net Another study on 4-aminobutanamide (B1198625) derivatives, which share a similar functional backbone, found that the introduction of benzyl (B1604629) substituents on the amide group and an aromatic, lipophilic substituent at the 2-position was pivotal for their biological activity. researchgate.net

The table below summarizes the effects of different substituents on the activity of nipecotamide analogues based on findings from various studies.

| Compound Series | Substituent Modification | Observed Effect on Biological Activity |

| Anilides and Phenyl Esters of Nipecotic Acid | Substituents at the para-position of the phenyl ring | Significantly more active than meta-substituted derivatives researchgate.net |

| Anilides and Phenyl Esters of Nipecotic Acid | Amide linkage vs. Ester linkage | Amides were approximately twice as active as esters researchgate.net |

| 4-Aminobutanamide Derivatives | Benzyl substituents on the amide group | Pivotal for activity researchgate.net |

| 4-Aminobutanamide Derivatives | Aromatic and lipophilic substituent at the 2-position | Pivotal for activity researchgate.net |

These findings highlight the importance of systematic substituent modification in optimizing the biological activity of A-1 Nipecotamide analogues.

Impact of Stereochemistry on Biological Activity and Target Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of the biological activity and target selectivity of chiral drugs like this compound analogues. mdpi.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit significant differences in their pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.govbiomedgrid.com

The influence of stereochemistry is evident in the differential activity of various stereoisomers of compounds structurally related to this compound. Generally, one enantiomer of a chiral drug is significantly more potent than the other. nih.gov This is because the precise spatial arrangement of functional groups is crucial for optimal interaction with the binding site of a biological target. mdpi.comnih.gov

For many neurologically active compounds, the stereochemistry at specific carbon centers dictates their efficacy. For example, in a study of oleandomycin (B1677203) derivatives, which are also complex chiral molecules, altering the stereochemistry at the C-8 and C-9 positions had a major influence on both their antibacterial and anti-inflammatory activities. nih.gov Similarly, research on 3-Br-acivicin and its derivatives revealed that only the isomers with a specific stereoconfiguration, (5S, αS), showed significant antiplasmodial activity. mdpi.comresearchgate.net This suggests that a stereoselective uptake mechanism may be responsible for the enhanced biological activity of a particular isomer. mdpi.com

The following table illustrates the impact of stereochemistry on the activity of related compounds.

| Compound/Analogue | Stereochemical Feature | Impact on Biological Activity |

| Chiral Drugs (General) | Enantiomeric form | Enantiomers can have different potency, efficacy, and toxicity nih.govbiomedgrid.com |

| Oleandomycin Derivatives | Stereochemistry at C-8 and C-9 positions | Major influence on antibacterial and anti-inflammatory activity nih.gov |

| 3-Br-acivicin Derivatives | (5S, αS) isomers | Displayed significant antiplasmodial activity, while other isomers were less active or inactive mdpi.comresearchgate.net |

These examples underscore the necessity of considering stereochemistry in the design and development of this compound analogues to achieve desired therapeutic effects and minimize off-target activities.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the physicochemical properties that are important for a specific biological effect. wikipedia.orgnih.gov

While specific QSAR studies for "this compound" were not found, research on related nipecotic acid derivatives has utilized this approach. For example, a Hansch-type QSAR study was conducted on a series of anilides and phenyl esters of nipecotic acid to understand their platelet aggregation inhibitory activity. researchgate.net This study revealed that lipophilicity and an increase in the electron density of the phenyl ring were the main properties that enhanced antiplatelet activity. researchgate.net

In a broader context, QSAR studies have been successfully applied to various classes of therapeutic agents. For instance, a QSAR study on indomethacin (B1671933) derivatives, another class of anti-inflammatory agents, identified that substituents with a lower index of refraction and less electronegative groups were favorable for activity. vietnamjournal.ru Similarly, QSAR models for thiazolidine (B150603) 4-one derivatives as anti-tubercular agents indicated that high polarizability, electronegativity, surface area contributions, and the number of halogen atoms would increase activity. nih.gov

These examples demonstrate the power of QSAR in identifying key molecular descriptors that govern biological activity. A hypothetical QSAR study on this compound analogues might involve the following steps:

Data Collection: Synthesizing a series of analogues with varied substituents and measuring their biological activity (e.g., pIC50).

Descriptor Calculation: Calculating various physicochemical and structural descriptors for each analogue.

Model Development: Using statistical methods like multiple linear regression to build a mathematical model correlating the descriptors with biological activity. vietnamjournal.ru

Model Validation: Assessing the statistical significance and predictive power of the developed model.

The resulting QSAR equation would provide quantitative insights into the SAR of this compound analogues, guiding the design of more potent and selective compounds.

Preclinical Research Methodologies for A 1 Nipecotamide Studies

Ex Vivo Research Approaches for Tissue-Level Analysis

No ex vivo studies on tissue samples involving a compound named A-1 Nipecotamide (B1220166) have been reported in the available literature.

In Vivo Model Systems for Mechanism Elucidation

Biochemical Pathway Analysis in Animal Models:There is no in vivo research data detailing the effects of A-1 Nipecotamide on biochemical pathways in animal models.

Should literature on a compound specifically identified as "this compound" become available, a detailed article could be generated. At present, the lack of specific data for this named compound prevents the creation of the requested scientific article.

Molecular Mechanism Evaluation in Vivo (e.g., qRT-PCR, Western Blotting Analysis)

The elucidation of a compound's molecular mechanism of action within a living organism is a critical component of preclinical research. For this compound, investigating its effects at the molecular level in vivo would involve quantifying changes in gene expression and protein levels in target tissues. Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and Western Blotting analysis are fundamental methodologies employed for this purpose. These methods provide sensitive and specific measurements of molecular changes, offering insights into the pathways modulated by the compound.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

Quantitative RT-PCR is a powerful technique used to measure the expression levels of specific genes. In the context of this compound research, this would involve administering the compound to animal models and subsequently isolating RNA from tissues of interest. The qRT-PCR process would then be used to determine if this compound treatment leads to an increase or decrease in the transcription of target genes. This method allows for the precise quantification of messenger RNA (mRNA) molecules, providing a snapshot of the genetic response to the compound.

For instance, a hypothetical study could assess the impact of this compound on the expression of genes related to a specific signaling pathway. The fold change in gene expression following treatment would be calculated relative to a control group.

Hypothetical qRT-PCR Data for this compound

| Target Gene | Treatment Group | Fold Change vs. Control |

|---|---|---|

| Gene X | This compound | 2.5 |

| Gene Y | This compound | -1.8 |

| Gene Z | This compound | 1.2 |

This table is for illustrative purposes only and does not represent actual experimental data.

Western Blotting Analysis

To complement gene expression data, Western Blotting is utilized to detect and quantify specific proteins in a tissue sample. This technique would be employed to determine whether the changes in gene expression observed with qRT-PCR translate to corresponding changes in protein levels. Following treatment of animal models with this compound, protein lysates would be prepared from relevant tissues. Western Blotting would then be used to identify the presence and abundance of target proteins.

This analysis is crucial for confirming that the effects of this compound on gene transcription result in functional changes at the protein level. The intensity of the protein bands on the blot can be quantified to provide a relative measure of protein expression.

Hypothetical Western Blotting Data for this compound

| Target Protein | Treatment Group | Relative Protein Expression (Arbitrary Units) |

|---|---|---|

| Protein X | This compound | 1.9 |

| Protein Y | This compound | 0.6 |

| Protein Z | This compound | 1.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Together, qRT-PCR and Western Blotting provide a comprehensive in vivo assessment of the molecular mechanisms of a compound like this compound, linking its administration to specific changes in gene and protein expression within a biological system.

Advanced Analytical Techniques in A 1 Nipecotamide Research

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in the study of A-1 Nipecotamide (B1220166), offering non-destructive and highly detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise structure of A-1 Nipecotamide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For instance, protons attached to unsaturated carbons, like those in aromatic rings, typically resonate at higher chemical shifts (further downfield) compared to protons on saturated carbons. spectroscopyonline.com The number of signals corresponds to the number of chemically non-equivalent protons, and the splitting patterns of these signals (e.g., doublet, triplet) reveal the number of neighboring protons. savemyexams.com

¹³C NMR Spectroscopy: Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's hybridization and the nature of the atoms attached to it. For example, carbonyl carbons in amides typically appear at a significantly downfield position.

Detailed NMR data for related compounds, such as nicotinamide (B372718), are available in public databases and serve as a reference for interpreting the spectra of this compound. bmrb.ionih.govchemicalbook.comspectrabase.com Two-dimensional NMR techniques, like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between protons and carbons, confirming the complete structural assignment. mdpi.com

Table 1: Representative NMR Data for a Related Piperidine-3-Carboxamide Structure This table is illustrative and based on typical chemical shifts for similar structural motifs. Actual values for this compound may vary.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~175 |

| CH (piperidine ring, position 3) | ~2.5-3.0 | ~40-45 |

| CH₂ (piperidine ring, adjacent to NH) | ~2.8-3.2 | ~45-50 |

| CH₂ (piperidine ring) | ~1.5-1.9 | ~25-30 |

| NH (amide) | ~7.0-8.0 | - |

| NH (piperidine ring) | Variable | - |

Infrared (IR) and Raman Spectroscopy (e.g., FT-IR, FT-Raman)

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups present in this compound. uci.edumdpi.com Both methods probe the vibrational modes of molecules, but they are based on different physical principles, leading to different selection rules and thus providing complementary information. americanpharmaceuticalreview.com

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule. thermofisher.com Specific bonds and functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral "fingerprint." uci.edu For this compound, key vibrational bands would include the N-H stretching of the amide and the piperidine (B6355638) amine, the C=O stretching of the amide, and various C-H and C-N stretching and bending vibrations. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy involves irradiating a sample with a laser and detecting the inelastically scattered light. scielo.br Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it provides complementary information to FT-IR. For this compound, the C-C skeletal vibrations of the piperidine ring would be prominent in the Raman spectrum.

The combination of FT-IR and FT-Raman allows for a more complete vibrational assignment and a more confident identification of the compound. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups This table is illustrative and based on typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical FT-Raman Activity |

|---|---|---|---|

| Amide N-H | Stretching | 3400-3200 (broad) | Weak to medium |

| Piperidine N-H | Stretching | 3350-3250 (sharp) | Weak to medium |

| Aliphatic C-H | Stretching | 3000-2850 | Strong |

| Amide C=O | Stretching | 1680-1630 (strong) | Medium to strong |

| Amide N-H | Bending | 1640-1550 | Medium |

| C-N | Stretching | 1250-1020 | Medium |

X-ray Crystallography for Definitive Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. wikipedia.orgnih.gov This technique involves irradiating a single crystal of this compound with a beam of X-rays and analyzing the resulting diffraction pattern. rcsb.org

Metabolomic Profiling for Investigating Metabolic Changes

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. metabolon.com By employing techniques such as mass spectrometry and NMR spectroscopy, metabolomic profiling can provide a snapshot of the metabolic state of a biological system and how it changes in response to a stimulus, such as the introduction of this compound. nih.govplos.org

Investigating the effects of this compound on cellular metabolism can reveal its mechanism of action and potential biological targets. For example, changes in the levels of key metabolites in pathways like glycolysis, the citric acid cycle, or amino acid metabolism can indicate which cellular processes are being affected. nih.govfrontiersin.org Such studies can elucidate whether this compound influences energy metabolism, neurotransmitter synthesis, or other critical biochemical pathways. nih.govyalemedicine.orgmdpi.com This approach provides a functional context to the presence of the compound, moving beyond its structural characterization to understand its biological implications. plos.org

Research Challenges and Future Directions in A 1 Nipecotamide Research

Addressing Specific Research Gaps in Molecular Understanding

The current understanding of A-1 Nipecotamide's mechanism is that it elevates basal cAMP levels, enhances prostaglandin (B15479496) E1-stimulated adenylyl cyclase (AC) activity, and inhibits the phosphorylation of key proteins (20 kDa and 47 kDa) involved in platelet aggregation. nih.gov However, several gaps in our molecular understanding need to be addressed.

A primary research gap is the precise identification of this compound's direct molecular target(s). While it is known to stimulate AC activity without inhibiting cAMP-phosphodiesterase (PDE), the exact binding site and the allosteric mechanism by which it enhances enzyme function remain unknown. nih.gov Furthermore, the structural basis for the observed stereospecificity, where the meso diastereomer (A-1c) exhibits superior potency and duration of action compared to the R,R- and S,S-isomers, is not fully elucidated. nih.govnih.gov

Future research should focus on:

Target Deconvolution: Identifying the specific isoform(s) of adenylyl cyclase that A-1 Nipecotamide (B1220166) interacts with.

Structural Biology: Determining the high-resolution structure of this compound bound to its target protein(s) to explain the mechanism of action and stereoisomer potency differences. nih.gov

Upstream and Downstream Signaling: Investigating how this compound's activity is integrated with other signaling pathways in the platelet. Its ability to inhibit agonist-induced rises in cytosolic calcium suggests a broader impact on cellular signaling that warrants further investigation. nih.gov

Comparative Analysis: Given that the nipecotamide scaffold is a core component of compounds targeting the central nervous system, such as GABA transporter inhibitors, exploring whether this compound has any activity on these related transporters could reveal unforeseen biological functions. ontosight.airesearchgate.netresearchgate.net

| Research Gap | Key Question | Proposed Approach |

| Target Identity | What specific protein(s) does this compound directly bind to in platelets? | Affinity chromatography, chemical proteomics, photo-affinity labeling. |

| Stereospecificity | Why is the meso-isomer (A-1c) more potent than the R,R and S,S isomers? | Co-crystallography of all three isomers with the target protein, computational docking and molecular dynamics simulations. |

| Mechanism of Action | How does binding lead to the stimulation of adenylyl cyclase and inhibition of calcium influx? | High-resolution structural studies (Cryo-EM), detailed kinetic and biophysical analysis of enzyme activation. |

| Broader Signaling Impact | Does this compound affect other signaling pathways beyond cAMP and calcium? | Global phosphoproteomics, kinome profiling, and investigation of related transporter families (e.g., GATs). |

Development of Advanced Methodologies for Characterization

The initial characterization of this compound and its stereoisomers relied on established techniques like chiral high-performance liquid chromatography (HPLC) and X-ray crystallography. nih.gov To overcome the existing research gaps, more advanced characterization methodologies are required.

The development and application of sophisticated analytical techniques will be crucial. For instance, while X-ray crystallography has confirmed the structure of the meso-isomer, obtaining crystals of the target protein (likely a transmembrane adenylyl cyclase) in a complex with the compound can be challenging. nih.gov

Future characterization should incorporate:

Cryo-Electron Microscopy (Cryo-EM): This technique is exceptionally well-suited for determining the structures of large, complex membrane proteins like adenylyl cyclase, providing insights into how this compound binds and induces conformational changes.

Advanced Spectroscopic Techniques: Methods like Raman and Infrared (IR) spectroscopy can offer real-time information on the molecular structure and chemical bonding within the compound and its target. numberanalytics.com

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA) can be used to study the thermal stability and binding energetics of the drug-target interaction, providing a deeper thermodynamic profile. numberanalytics.com

Advanced NMR Spectroscopy: For studying the solution-state dynamics and interactions of this compound with its biological partners, which is complementary to solid-state crystal structures. acs.org

| Methodology | Application in this compound Research | Expected Outcome |

| Cryo-Electron Microscopy (Cryo-EM) | Determine the structure of this compound bound to membrane adenylyl cyclase. | High-resolution model of the binding pocket and the allosteric mechanism of action. |

| Raman Spectroscopy | Analyze vibrational modes of the compound upon target binding. | Information on conformational changes and specific molecular interactions in the bound state. numberanalytics.com |

| Differential Scanning Calorimetry (DSC) | Measure the thermal stability of the target protein with and without the compound bound. | Quantitative data on binding affinity and the thermodynamics of the interaction. numberanalytics.com |

| Isothermal Titration Calorimetry (ITC) | Directly measure the heat released or absorbed during the binding event. | Precise determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). |

Integration of Multi-Omics Approaches in Mechanistic Studies

To move beyond a single-target, linear pathway perspective, the integration of multi-omics technologies is essential. mdpi.com Current knowledge is largely confined to the effects of this compound on cAMP levels and the phosphorylation of a couple of proteins. nih.gov A systems-level view, however, is lacking. Multi-omics approaches can provide an unbiased, global snapshot of the molecular changes induced by the compound, potentially revealing new mechanisms and off-target effects. frontiersin.orgresearchgate.net

Key multi-omics strategies to employ include:

Proteomics and Phosphoproteomics: To comprehensively map all protein expression and phosphorylation changes in platelets following treatment with this compound. This would expand upon the initial finding of altered phosphorylation in 20 and 47 kDa proteins and identify the full network of kinases and phosphatases affected. nih.govnih.gov

Metabolomics: To analyze the global changes in platelet metabolism. Since cAMP is a critical regulator of cellular energy status, understanding the downstream metabolic consequences of its elevation is crucial.

Transcriptomics: While platelets are anucleated, they contain a stable population of mRNAs. Transcriptomic analysis could reveal if this compound influences the translational machinery or stability of specific transcripts, representing a non-genomic regulatory layer.

The integration of these datasets can build a comprehensive molecular network, providing a holistic understanding of how this compound achieves its antiplatelet effect. nih.govnih.gov

Exploration of Novel Target Interactions and Polypharmacology

Polypharmacology, the principle that a single drug can interact with multiple targets, is an increasingly recognized paradigm in drug discovery. frontiersin.orgresearchgate.netgardp.org While this compound's primary activity appears focused on the cAMP pathway in platelets, its chemical structure may permit interactions with other, unanticipated targets. nih.gov Exploring this potential polypharmacology is a key future direction.

This exploration could lead to the discovery of new therapeutic applications or explain potential side effects. The "one drug, one target" model is often an oversimplification for complex diseases. cbirt.netnih.gov

Future research in this area should involve:

Computational Screening: Using the known structure of this compound to perform in silico docking studies against large databases of protein structures to predict potential off-targets.

Phenotypic Screening: Testing the compound in a variety of cell-based assays beyond platelet aggregation to identify unexpected biological activities.

Targeted Library Screening: Evaluating this compound against panels of related proteins, such as different classes of G-protein coupled receptors, ion channels, and transporters, particularly those from the same family as its nipecotic acid scaffold. researchgate.net

Identifying additional targets could reposition this compound for new indications or enable the rational design of more selective analogues.

Fostering Collaborative Research Frameworks in Chemical Biology

Advancing the research on this compound from a compound with a partially understood mechanism to a fully characterized chemical probe or therapeutic lead requires a collaborative, interdisciplinary approach. umn.edu The field of chemical biology, which operates at the intersection of chemistry, biology, and medicine, provides the ideal framework for this endeavor. lmu.detu-dresden.desne-chembio.ch

Future progress will be accelerated by establishing collaborative frameworks that bring together:

Synthetic Organic Chemists: To design and synthesize novel derivatives, stereoisomers, and chemical probes (e.g., fluorescently labeled or biotinylated versions) for target identification and imaging. nih.gov

Pharmacologists and Cell Biologists: To perform detailed in vitro and in vivo testing, characterize physiological effects, and conduct high-throughput screening.

Structural Biologists: To determine high-resolution structures of the compound in complex with its biological targets using techniques like Cryo-EM and X-ray crystallography.

Computational Biologists and Bioinformaticians: To model drug-target interactions, analyze large multi-omics datasets, and build predictive models of the compound's activity. cbirt.net

Such collaborative centers and initiatives, often funded by national research foundations, are essential for tackling complex scientific problems that transcend any single discipline. umn.edujst.go.jp

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing A-1 Nipecotamide in academic research?

- Methodological Answer : Synthesis typically involves condensation reactions under controlled temperature (93°C–95°C) with catalysts like acid or base . Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, experimental sections must detail solvent systems, reaction times, and purification steps, as per guidelines for new compound documentation .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Reverse-phase HPLC coupled with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity . Calibration curves using certified reference standards are critical. Method validation should include recovery rates, limit of detection (LOD), and inter-day precision, aligning with analytical chemistry best practices .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?

- Methodological Answer : Adopt standardized in vivo/in vitro models (e.g., rodent liver microsomes for metabolism assays) and report all variables (e.g., dose, administration route, sampling intervals). Follow CONSORT guidelines for experimental transparency and include raw data in supplementary materials to enable cross-validation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological mechanisms of this compound?

- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., dosage differences, model systems). Use orthogonal assays (e.g., electrophysiology for ion channel modulation vs. calcium imaging) to validate hypotheses. Apply the FINER criteria to assess study feasibility and relevance .

Q. How can computational modeling optimize this compound’s binding affinity for target receptors?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to predict ligand-receptor interactions. Validate predictions with site-directed mutagenesis and binding assays. Document force fields and software parameters for reproducibility .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles, including factorial design of experiments (DoE) to identify critical process parameters (CPPs). Use statistical tools (e.g., ANOVA) to analyze variability sources. Report all deviations in supplementary materials .

Q. How should researchers address ethical considerations in human trials involving this compound derivatives?

- Methodological Answer : Adhere to PICOT framework for trial design: define P opulation, I ntervention (dosage), C omparator (placebo/standard drug), O utcome (efficacy/safety), and T imeframe. Obtain institutional review board (IRB) approval and document informed consent processes meticulously .

Data Presentation and Analysis

Q. What are best practices for presenting this compound research data in peer-reviewed journals?

- Guidelines :

- Tables : Include processed data (e.g., IC50 values, statistical significance) in the main text. Raw datasets (e.g., chromatograms, spectral scans) should be archived in supplementary materials .

- Figures : Use high-resolution spectra or dose-response curves with error bars. Label axes clearly (e.g., "Concentration (μM)" vs. "% Inhibition") and cite instrument models .

- Statistical Reporting : Specify tests used (e.g., Student’s t-test, Tukey’s HSD) and justify sample sizes via power analysis .

Q. How to handle conflicting spectral data in this compound structural studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.